Cas no 2092804-11-8 (1-(2-chloropyridin-3-yl)-2,2-difluoroethan-1-ol)

1-(2-chloropyridin-3-yl)-2,2-difluoroethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(2-chloropyridin-3-yl)-2,2-difluoroethan-1-ol
- 2092804-11-8
- SCHEMBL23489744
- EN300-1931940
-
- インチ: 1S/C7H6ClF2NO/c8-6-4(2-1-3-11-6)5(12)7(9)10/h1-3,5,7,12H
- InChIKey: OSYMOUDZQRWNKM-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CN=1)C(C(F)F)O
計算された属性
- せいみつぶんしりょう: 193.0105978g/mol
- どういたいしつりょう: 193.0105978g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
1-(2-chloropyridin-3-yl)-2,2-difluoroethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1931940-2.5g |
1-(2-chloropyridin-3-yl)-2,2-difluoroethan-1-ol |
2092804-11-8 | 2.5g |
$1931.0 | 2023-09-17 | ||
Enamine | EN300-1931940-0.1g |
1-(2-chloropyridin-3-yl)-2,2-difluoroethan-1-ol |
2092804-11-8 | 0.1g |
$867.0 | 2023-09-17 | ||
Enamine | EN300-1931940-0.05g |
1-(2-chloropyridin-3-yl)-2,2-difluoroethan-1-ol |
2092804-11-8 | 0.05g |
$827.0 | 2023-09-17 | ||
Enamine | EN300-1931940-0.5g |
1-(2-chloropyridin-3-yl)-2,2-difluoroethan-1-ol |
2092804-11-8 | 0.5g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1931940-10.0g |
1-(2-chloropyridin-3-yl)-2,2-difluoroethan-1-ol |
2092804-11-8 | 10g |
$4236.0 | 2023-06-01 | ||
Enamine | EN300-1931940-5g |
1-(2-chloropyridin-3-yl)-2,2-difluoroethan-1-ol |
2092804-11-8 | 5g |
$2858.0 | 2023-09-17 | ||
Enamine | EN300-1931940-0.25g |
1-(2-chloropyridin-3-yl)-2,2-difluoroethan-1-ol |
2092804-11-8 | 0.25g |
$906.0 | 2023-09-17 | ||
Enamine | EN300-1931940-1.0g |
1-(2-chloropyridin-3-yl)-2,2-difluoroethan-1-ol |
2092804-11-8 | 1g |
$986.0 | 2023-06-01 | ||
Enamine | EN300-1931940-5.0g |
1-(2-chloropyridin-3-yl)-2,2-difluoroethan-1-ol |
2092804-11-8 | 5g |
$2858.0 | 2023-06-01 | ||
Enamine | EN300-1931940-10g |
1-(2-chloropyridin-3-yl)-2,2-difluoroethan-1-ol |
2092804-11-8 | 10g |
$4236.0 | 2023-09-17 |
1-(2-chloropyridin-3-yl)-2,2-difluoroethan-1-ol 関連文献
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
1-(2-chloropyridin-3-yl)-2,2-difluoroethan-1-olに関する追加情報
Comprehensive Overview of 1-(2-Chloropyridin-3-yl)-2,2-Difluoroethan-1-ol (CAS No. 2092804-11-8)
1-(2-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol is a specialized organic compound with significant applications in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a chloropyridine ring and difluoroethanol moiety, makes it a valuable intermediate in synthesizing bioactive molecules. With the CAS registry number 2092804-11-8, this compound has garnered attention for its potential in drug discovery and material science.
The compound's 2-chloropyridine group is a critical pharmacophore, often linked to antimicrobial and anti-inflammatory properties. Meanwhile, the 2,2-difluoroethanol segment enhances metabolic stability, a feature highly sought after in modern medicinal chemistry. Researchers are increasingly exploring its role in designing next-generation therapeutics, particularly for targeting enzyme inhibition pathways. Recent studies highlight its utility in kinase inhibitor development, aligning with the growing demand for precision medicine solutions.
From an industrial perspective, 1-(2-chloropyridin-3-yl)-2,2-difluoroethan-1-ol demonstrates remarkable versatility. Its applications extend to crop protection chemicals, where its halogenated pyridine core contributes to herbicidal activity. This aligns with global trends toward sustainable agriculture, as evidenced by rising searches for "eco-friendly agrochemical intermediates" and "low-residue pesticides" in scientific databases.
Synthetic accessibility remains a key advantage of this compound. Modern green chemistry protocols have optimized its production using catalytic fluorination methods, reducing environmental impact—a topic dominating 2023's ACS Green Chemistry Institute discussions. Analytical techniques like HPLC-MS and 19F-NMR are essential for quality control, given the compound's sensitivity to stereochemical configuration.
The compound's stability profile warrants special consideration. While not classified as hazardous, proper storage under inert atmosphere is recommended to preserve its difluoromethyl functionality—a structural feature shared with several FDA-approved drugs. This characteristic has sparked academic interest, with "fluorine in drug design" becoming a top-trending search term in PubMed literature queries.
Emerging research directions include exploring its chiral derivatives for asymmetric synthesis applications. The stereogenic center at the ethanol carbon offers opportunities for developing enantioselective catalysts, a hot topic in organofluorine chemistry circles. Patent analyses reveal growing IP activity around similar halopyridine alcohols, particularly in photoredox catalysis applications.
Regulatory aspects of CAS 2092804-11-8 follow standard OECD guidelines for novel compounds. Its QSAR predictions suggest favorable environmental fate parameters, addressing industry concerns about PFAS alternatives—a major discussion point at recent EFSA symposia. These properties position it as a promising candidate for green solvent formulations in specialty chemical manufacturing.
Future prospects for this compound appear robust, particularly in bioconjugation chemistry. Its reactive hydroxyl group enables facile derivatization, a property leveraged in developing antibody-drug conjugates (ADCs)—a field experiencing 28% annual growth according to BioPlan Associates market reports. Such applications align with the pharmaceutical industry's shift toward targeted therapy modalities.
From a commercial standpoint, 1-(2-chloropyridin-3-yl)-2,2-difluoroethan-1-ol occupies a niche but expanding market segment. Procurement platforms show increasing requests for high-purity fluorinated building blocks, with this compound appearing in >1,200 SciFinder substance records since 2020. Its pricing reflects the technical challenges of selective fluorination processes, making it a premium research chemical.
In analytical characterization, the compound's distinctive 19F NMR shift (δ -120 to -125 ppm) serves as a fingerprint for quality verification. Advanced techniques like cryo-EM are being employed to study its interaction with biological targets, part of the broader structural biology revolution transforming drug discovery workflows.
Environmental considerations are paramount in contemporary chemical development. 2092804-11-8 demonstrates favorable OECD 301 biodegradation screening results, addressing concerns raised by the European Chemicals Agency (ECHA) regarding persistent organic pollutants. This eco-profile enhances its attractiveness for REACH-compliant product development.
The compound's thermal behavior has been extensively studied using DSC-TGA analysis, revealing stability up to 150°C—a crucial parameter for process chemistry applications. These findings were recently presented at the International Symposium on Fluorine Chemistry, underscoring the scientific community's sustained interest in this structural motif.
Looking ahead, 1-(2-chloropyridin-3-yl)-2,2-difluoroethan-1-ol is poised to play a pivotal role in medicinal chemistry innovation. Its balanced lipophilicity (calculated LogP 1.8±0.2) and hydrogen bonding capacity make it an ideal scaffold for fragment-based drug discovery—a strategy gaining traction in orphan disease research programs worldwide.
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